molecular formula C16H6F5N3O2 B1629454 Pentafluorophenyl 2-pyridin-4-ylpyrimidine-5-carboxylate CAS No. 946409-27-4

Pentafluorophenyl 2-pyridin-4-ylpyrimidine-5-carboxylate

Cat. No. B1629454
M. Wt: 367.23 g/mol
InChI Key: BXINIWMAHRQYJF-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Pentafluorophenyl (PFP) esters, a related group of compounds, are known to be useful for attaching fluorophores such as fluorescein or haptens to primary amines in biomolecules . They are also valuable in laboratory peptide synthesis .

Scientific Research Applications

High-Performance Liquid Chromatography (HPLC)

  • Summary of Application : Pentafluorophenylpropyl (PFP) stationary phase of the Ascentis® Express F5 column, based on Fused-Core® particle technology, provides a stable, reversed-phase packing with electron-deficient phenyl rings due to the presence of electronegative fluorines . This is used for the successful separation of polar and non-polar organic compounds .
  • Methods of Application : The Fused-Core® particle provides a thin porous shell of high-purity silica surrounding a solid silica core. This particle design exhibits very high column efficiency due to the shallow diffusion paths .
  • Results or Outcomes : As a result of having both polar and non-polar character, F5 phases can show dual-mode retention behavior, sometimes producing a “U-shaped” retention as a function of acetonitrile content of the mobile phase, with retention increasing at both low and high concentrations of ACN (reversed-phase and HILIC retention modes) .

High-Performance Liquid Chromatography (HPLC)

  • Summary of Application : Pentafluorophenylpropyl (PFP) stationary phase of the Ascentis® Express F5 column, based on Fused-Core® particle technology, provides a stable, reversed-phase packing with electron-deficient phenyl rings due to the presence of electronegative fluorines . This is used for the successful separation of polar and non-polar organic compounds .
  • Methods of Application : The Fused-Core® particle provides a thin porous shell of high-purity silica surrounding a solid silica core. This particle design exhibits very high column efficiency due to the shallow diffusion paths .
  • Results or Outcomes : As a result of having both polar and non-polar character, F5 phases can show dual-mode retention behavior, sometimes producing a “U-shaped” retention as a function of acetonitrile content of the mobile phase, with retention increasing at both low and high concentrations of ACN (reversed-phase and HILIC retention modes) .

properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 2-pyridin-4-ylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H6F5N3O2/c17-9-10(18)12(20)14(13(21)11(9)19)26-16(25)8-5-23-15(24-6-8)7-1-3-22-4-2-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXINIWMAHRQYJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NC=C(C=N2)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H6F5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30640438
Record name Pentafluorophenyl 2-(pyridin-4-yl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentafluorophenyl 2-pyridin-4-ylpyrimidine-5-carboxylate

CAS RN

946409-27-4
Record name Pentafluorophenyl 2-(pyridin-4-yl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Pentafluorophenyl 2-pyridin-4-ylpyrimidine-5-carboxylate
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Pentafluorophenyl 2-pyridin-4-ylpyrimidine-5-carboxylate
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Pentafluorophenyl 2-pyridin-4-ylpyrimidine-5-carboxylate
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Pentafluorophenyl 2-pyridin-4-ylpyrimidine-5-carboxylate
Reactant of Route 6
Pentafluorophenyl 2-pyridin-4-ylpyrimidine-5-carboxylate

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